

Co-MOF-74: A Highly Efficient Catalyst for Carbon Dioxide Fixation

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Compound of Interest

Compound Name: Co-MOF-74

Cat. No.: B13728145

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cycloaddition of carbon dioxide (CO₂) into epoxides to form cyclic carbonates is a chemical transformation of significant interest, offering a green and atom-economical pathway to valuable chemical intermediates. Cyclic carbonates are widely used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates and other polymers. Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts for this reaction due to their high surface area, tunable porosity, and well-defined active sites. Among them, **Co-MOF-74**, also known as CPO-27-Co, has demonstrated exceptional catalytic activity, primarily attributed to the presence of open cobalt metal sites that act as Lewis acids. This document provides detailed protocols for the synthesis, activation, and application of **Co-MOF-74** as a catalyst for the cycloaddition of CO₂ to epoxides, along with a summary of its catalytic performance.

Catalytic Performance of Co-MOF-74

The catalytic efficacy of **Co-MOF-74** in the cycloaddition of CO₂ with various epoxides is summarized below. The data highlights the catalyst's performance under different reaction conditions.

Epoxide	Temperature (°C)	Pressure (MPa)	Time (h)	Conversion (%)	Selectivity (%)	Co-catalyst	Reference
Propylene Oxide	100	2.0	4	>99	>99	None	[1][2]
Styrene Oxide	100	2.0	18	High	High	None	[3]
Propylene Oxide	120	2.0	6	86	>99	TBAB	[2]
Styrene Oxide	100	2.0	4	~95	>99	None	[4]
Epichlorohydrin	100	1.0	24	High	High	Imidazole	[5]

TBAB: Tetrabutylammonium bromide

Experimental Protocols

Synthesis of Co-MOF-74

This protocol describes the solvothermal synthesis of **Co-MOF-74**.

Materials:

- Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- 2,5-dihydroxyterephthalic acid (H_4DOBDC or DHTA)
- N,N-Dimethylformamide (DMF)
- Ethanol (EtOH)
- Deionized water (H_2O)
- Methanol (MeOH)

Procedure:

- In a typical synthesis, dissolve 2.43 mmol of 2,5-dihydroxyterephthalic acid and 8.67 mmol of cobalt(II) nitrate hexahydrate in a mixed solvent of DMF, ethanol, and deionized water (1:1:1 v/v/v, 200 mL).[6]
- Ensure complete dissolution by using an ultrasonic bath for approximately 30 minutes.
- Transfer the homogeneous solution to a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it in an oven at 100-120°C for 20-24 hours.[1][6]
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the resulting crystalline powder by filtration or centrifugation.
- Wash the product thoroughly with fresh DMF and then with methanol to remove any unreacted precursors and solvent molecules trapped within the pores.
- Dry the final product under vacuum at a suitable temperature (e.g., 85°C) overnight.[7]

Activation of Co-MOF-74 Catalyst

Activation is a critical step to ensure the removal of guest molecules from the pores and the generation of open metal sites.

Procedure:

- Place the synthesized **Co-MOF-74** powder in a Schlenk tube or a similar apparatus suitable for heating under vacuum.
- Perform a solvent exchange by soaking the material in a volatile solvent like methanol or ethanol for several days, replacing the solvent periodically.[8]
- Evacuate the tube and heat the sample in a stepwise manner under a dynamic vacuum. A typical procedure involves heating to 150°C to remove water and methanol, followed by a higher temperature activation at 250-300°C for several hours to decompose any remaining DMF and fully expose the cobalt sites.[9]

- After activation, cool the catalyst to room temperature under vacuum and store it in an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture.

Catalytic Cycloaddition of CO₂ to Epoxides

This protocol outlines the general procedure for the catalytic reaction.

Materials:

- Activated **Co-MOF-74** catalyst
- Epoxide substrate (e.g., propylene oxide, styrene oxide)
- High-pressure stainless-steel reactor equipped with a magnetic stirrer and a heating mantle
- Carbon dioxide (high purity)

Procedure:

- In a typical experiment, charge the high-pressure reactor with the activated **Co-MOF-74** catalyst (e.g., 1-5 mol% relative to the epoxide).
- Add the epoxide substrate to the reactor. The reaction can often be performed solvent-free. [\[3\]](#)
- Seal the reactor and purge it with low-pressure CO₂ several times to remove the air.
- Pressurize the reactor with CO₂ to the desired pressure (e.g., 1.0-2.0 MPa).
- Heat the reactor to the desired temperature (e.g., 100-120°C) with vigorous stirring.
- Maintain the reaction under these conditions for the specified time (e.g., 4-24 hours).
- After the reaction, cool the reactor to room temperature and slowly vent the excess CO₂.
- Recover the catalyst by centrifugation or filtration. The catalyst can be washed, reactivated, and reused.

- Analyze the liquid product mixture by techniques such as ^1H NMR spectroscopy or gas chromatography (GC) to determine the conversion of the epoxide and the selectivity towards the cyclic carbonate.[10]

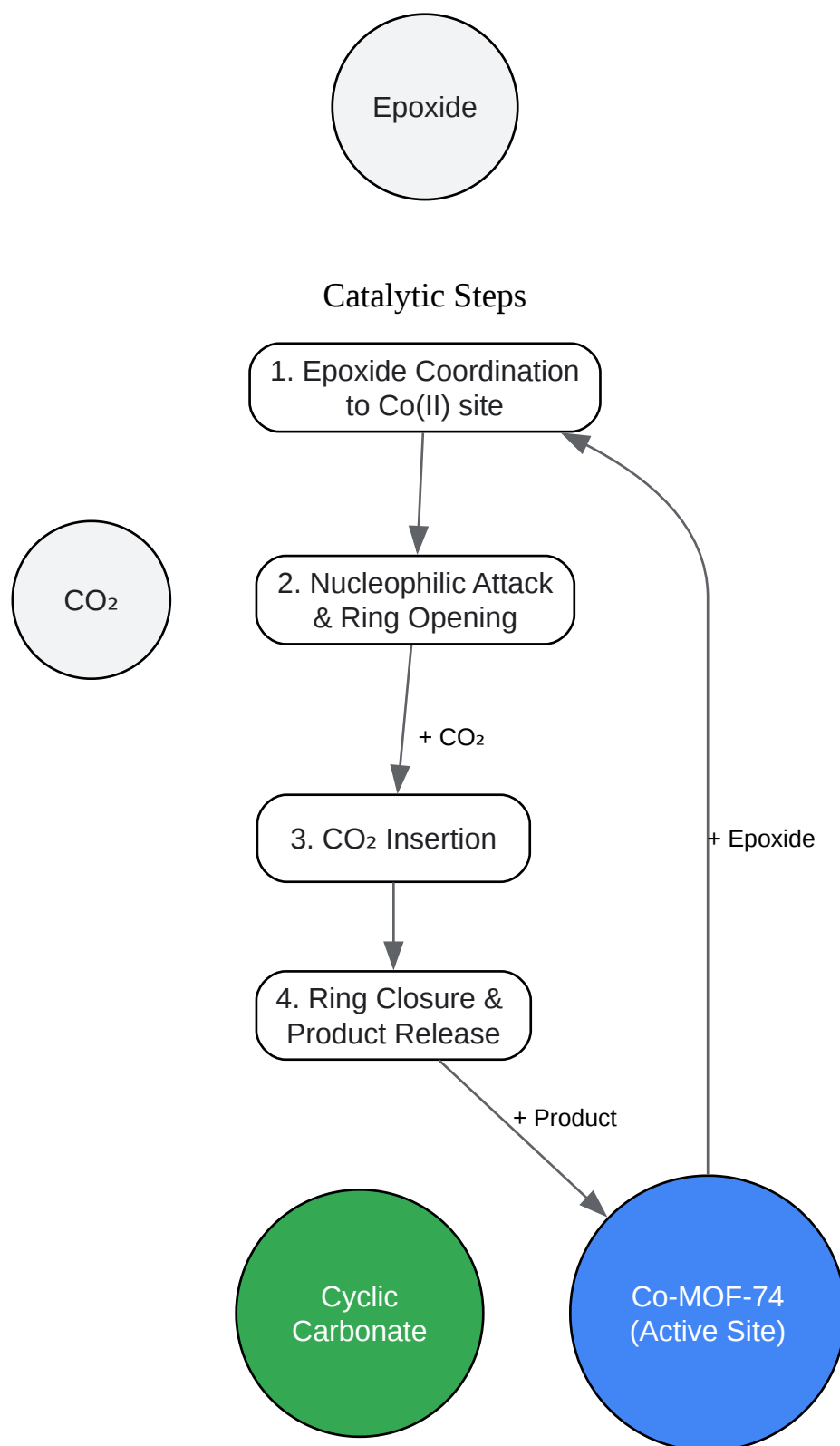
Visualizing the Process

To better illustrate the experimental and catalytic processes, the following diagrams are provided.



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Caption: Experimental workflow for the synthesis, activation, and catalytic testing of **Co-MOF-74**.



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Caption: Proposed catalytic cycle for CO₂ cycloaddition at the Co(II) active sites of **Co-MOF-74**.

Mechanism of Catalysis

The catalytic activity of **Co-MOF-74** stems from the coordinatively unsaturated Co(II) centers (open metal sites) that act as Lewis acid sites. The proposed mechanism involves the following key steps[3][11]:

- **Epoxide Activation:** The oxygen atom of the epoxide coordinates to an open Co(II) site within the MOF structure. This interaction polarizes the C-O bond of the epoxide ring, making it more susceptible to nucleophilic attack.
- **Ring Opening:** A nucleophile, which can be an adjacent linker moiety or a co-catalyst if present, attacks one of the carbon atoms of the activated epoxide, leading to the opening of the three-membered ring and the formation of an alkoxide intermediate.
- **CO₂ Insertion:** The highly stable CO₂ molecule reacts with the alkoxide intermediate. This step is facilitated by the proximity of the reactants within the MOF pores.
- **Ring Closure and Product Release:** An intramolecular cyclization occurs to form the five-membered cyclic carbonate ring, and the product is subsequently released from the catalytic site, regenerating the active Co(II) center for the next catalytic cycle.

Conclusion

Co-MOF-74 is a robust and highly active heterogeneous catalyst for the synthesis of cyclic carbonates from CO₂ and epoxides. Its performance is rooted in the high density of accessible and well-defined Lewis acidic cobalt centers. The protocols provided herein offer a comprehensive guide for the synthesis, activation, and utilization of **Co-MOF-74** in this important green chemical transformation. The straightforward procedures and the potential for catalyst recycling make **Co-MOF-74** an attractive candidate for further research and development in the field of CO₂ valorization.

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